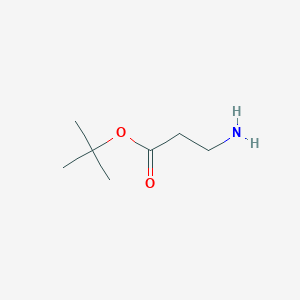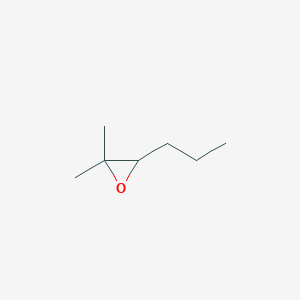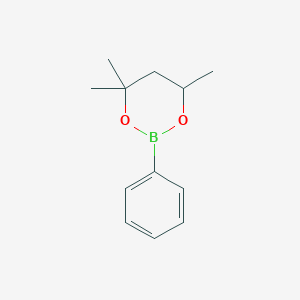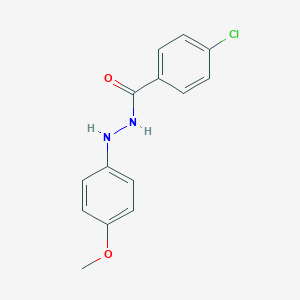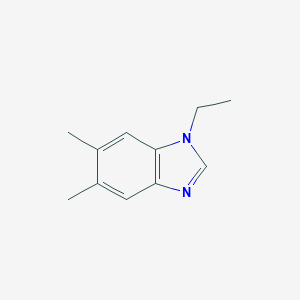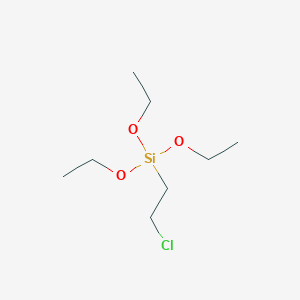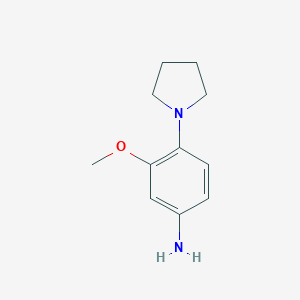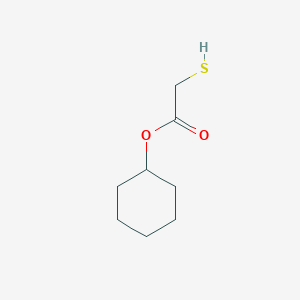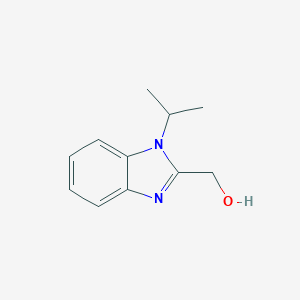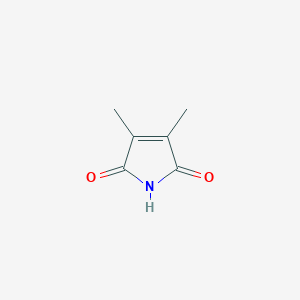![molecular formula C19H18N2O2S B091898 Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- CAS No. 100-93-6](/img/structure/B91898.png)
Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been described in the literature . For instance, 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide was prepared via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .Molecular Structure Analysis
The molecular structure of “Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-” can be represented by the formula C19H18N2O2S . The molecular weight is 338.42300 .Chemical Reactions Analysis
While specific chemical reactions involving “Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-” are not detailed in the search results, benzenesulfonamide derivatives are known to participate in various chemical reactions. For instance, they can undergo intramolecular cyclization rearrangement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-” include a density of 1.297g/cm3 and a boiling point of 521ºC at 760mmHg . The exact melting point is not available .Scientific Research Applications
Cardiovascular Health Benefits
“Aranox” is an extract of aronia that delivers heart health benefits supported by several published peer-reviewed clinical trials . Significant improvements have been observed within just one month of use . It is rich in polyphenols and is used in dietary supplements today, offering a natural, effective, and safe solution for managing cardiovascular health .
Antioxidant Properties
“Aranox” has excellent protective character to ozone and oxygen, and can be used as an antioxidant for CR, NR, BR, SBR, and their latexes . It can inhibit copper oxidation and manganese oxidation, and especially can inhibit the damage to fiber materials by chlorine released during CR’s aging .
Polymerization
“N-(4-Anilinophenyl)-Methacrylamide” is a readily polymerizable, nonstaining amine antioxidant molecule that can be incorporated into free-radical emulsion polymerization recipes by a variety of techniques . It’s effectiveness can be greatly enhanced in gum or cured rubber when it is used in conjunction with either free or bound sulfur-containing secondary antioxidants (synergists) .
Medicinal Chemistry Research
The structure of the molecule “n-(4-anilinophenyl)-4-methylbenzenesulfonamide” contains functional groups that are present in many bioactive molecules. This suggests potential for research in medicinal chemistry or drug therapy development.
Photoinduced Structural Reshuffling
“Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-” has been observed in photoinduced radical trigger regio- and chemoselective ynamide bond fission, structural reshuffling, and functionalization of 2-alkynyl-ynamides .
Anticancer Evaluation
“Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-” derivatives have been evaluated for in vitro anticancer activity against a series of different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell), and Du-145 (prostate cancer cell) . Some compounds showed IC50 values from 1.98 to 9.12 μM in different cell lines .
Mechanism of Action
Target of Action
Aranox, also known as “4’-Anilinotoluene-4-sulphonanilide”, “p-(p-Toluenesulfonamido)diphenylamine”, “Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-”, or “n-(4-anilinophenyl)-4-methylbenzenesulfonamide”, is an orally active triazole antifungal drug . The primary target of Aranox is the fungal cytochrome P-450 sterol C-14 α-demethylase . This enzyme is crucial for the biosynthesis of ergosterol, a major component of the cell membrane of yeast and fungal cells .
Mode of Action
Aranox inhibits the activity of the cytochrome P-450 dependent enzymes, resulting in the impairment of the biosynthesis of ergosterol . This inhibition leads to a cascade of abnormalities in the permeability of the cell membrane, the activity of membrane-bound enzymes, and the coordination of chitin synthesis . These changes result in the inhibition of growth, abnormal cell wall formation, and the accumulation of intracellular lipids and membranous vesicles .
Biochemical Pathways
The inhibition of the enzyme cytochrome P450 14α-demethylase by Aranox disrupts the conversion of lanosterol to ergosterol, which is required in fungal cell wall synthesis . The subsequent loss of normal sterols correlates with the accumulation of 14 α-methyl sterols in fungi, which may be partly responsible for the fungistatic activity of Aranox .
Pharmacokinetics
Aranox has demonstrated a broad spectrum of activity and a favorable pharmacokinetic profile . .
Result of Action
The action of Aranox leads to the inhibition of growth and abnormal cell wall formation in yeast and fungal cells . It also results in the accumulation of intracellular lipids and membranous vesicles . Aranox exhibits in vitro activity against Cryptococcus neoformans and Candida spp . Fungistatic activity has also been demonstrated in normal and immunocompromised animal models for systemic and intracranial fungal infections due to Cryptococcus neoformans and for systemic infections due to Candida albicans .
Future Directions
The future directions for “Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-” could involve further exploration of its potential applications in pharmaceutical development and organic synthesis. More research could also be conducted to fully understand its mechanism of action and to optimize its synthesis process .
properties
IUPAC Name |
N-(4-anilinophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-15-7-13-19(14-8-15)24(22,23)21-18-11-9-17(10-12-18)20-16-5-3-2-4-6-16/h2-14,20-21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZPMZSDLBJCHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059222 | |
| Record name | Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201053 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- | |
CAS RN |
100-93-6 | |
| Record name | TPPD | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aranox | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aranox | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-anilinotoluene-4-sulphonanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-(P-TOLUENESULFONAMIDO)DIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8430W82B51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



